molecular formula C20H20ClNO3 B2578486 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 1326614-95-2

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No.: B2578486
CAS No.: 1326614-95-2
M. Wt: 357.83
InChI Key: QOGDRHQIRWJZHZ-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group attached to a pyrrolidine ring, which is linked via a propan-1-one chain to a 3-chlorophenyl substituent. Structurally, it belongs to the arylpropanone class, characterized by a ketone bridge connecting aromatic and heterocyclic moieties.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c21-17-3-1-2-14(10-17)4-7-20(23)22-9-8-16(12-22)15-5-6-18-19(11-15)25-13-24-18/h1-3,5-6,10-11,16H,4,7-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGDRHQIRWJZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with a pyrrolidine derivative

Step-by-Step Synthesis:

  • Preparation of Benzo[d][1,3]dioxole Derivative:

    • Starting material: Catechol
    • Reagents: Methylenedioxy group introduction using formaldehyde and hydrochloric acid.
    • Conditions: Reflux in an acidic medium.
  • Formation of Pyrrolidine Derivative:

    • Starting material: Pyrrolidine
    • Reagents: Alkylation with an appropriate halide.
    • Conditions: Basic medium, typically using sodium hydride or potassium carbonate.
  • Friedel-Crafts Acylation:

    • Reagents: 3-chlorobenzoyl chloride, aluminum chloride as a catalyst.
    • Conditions: Anhydrous conditions, typically in dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and biological activity.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. The chlorophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Central Core Aryl/Substituent Groups Molecular Formula Molar Mass (g/mol) Key References
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one Pyrrolidine 3-Chlorophenyl, Benzo[d][1,3]dioxol-5-yl C₁₉H₁₈ClNO₃ 343.80
3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-fluorophenyl)-1H-pyrazole Pyrazole 3-Fluorophenyl, Benzo[d][1,3]dioxol-5-yl C₁₆H₁₁FN₂O₂ 282.27
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-1-one (Compound 18) Piperazine 4-Chlorophenyl, Benzo[d][1,3]dioxol-5-yl C₂₀H₂₀ClN₂O₃ 383.84
1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one Butan-1-one Ethylamino, Benzo[d][1,3]dioxol-5-yl C₁₃H₁₅NO₃ 249.27

Key Observations :

  • Central Core Flexibility : The pyrrolidine core in the target compound contrasts with pyrazole (rigid, aromatic) and piperazine (flexible, nitrogen-rich) cores in analogues, influencing conformational dynamics and receptor interactions .
  • Substituent Effects : The 3-chlorophenyl group enhances lipophilicity compared to 3-fluorophenyl (lower logP) or 4-chlorophenyl (para-substitution may alter binding affinity) .
  • Ketone Positioning: The propan-1-one chain length and substitution pattern (e.g., ethylamino vs.

Key Findings :

  • Yield Variability : The target compound’s analogues show significant yield discrepancies (20–84%), influenced by electron-withdrawing substituents (e.g., nitro groups in Compound 19 enhance reactivity vs. chloro in Compound 18) .
  • Reagent Sensitivity: Use of strong bases like LiHMDS () improves enolate formation efficiency but requires stringent temperature control .

Analysis :

  • Piperazine Derivatives : The 4-nitrophenyl substitution (Compound 19) exhibits superior anti-parasitic activity compared to 4-chlorophenyl (Compound 18), likely due to enhanced electron-withdrawing effects improving target engagement .
  • Target Compound’s Potential: While direct activity data are unavailable, structural parallels to controlled substances like MDPV () suggest possible central nervous system activity, warranting further pharmacological profiling .

Computational and Analytical Tools Used in Related Studies

  • Crystallography : SHELX programs enable precise determination of molecular conformations and packing patterns (e.g., Mercury software for visualizing crystal voids) .
  • Docking Studies : AutoDock4 predicts receptor-ligand interactions, critical for optimizing substituent effects in analogues .

Biological Activity

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one, commonly referred to as a synthetic cathinone, belongs to a class of compounds known for their stimulant properties. These compounds often exhibit similar pharmacological effects to traditional stimulants such as amphetamines and MDMA. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrrolidine ring. Its molecular formula is C18H22ClNO2C_{18}H_{22}ClNO_2, with a molecular weight of approximately 325.83 g/mol. The presence of the chlorophenyl group enhances its interaction with biological targets.

Synthetic cathinones primarily exert their effects through the inhibition of monoamine transporters, particularly dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The compound's structural similarity to MDMA suggests it may also promote the release of these neurotransmitters, leading to heightened mood and increased energy levels.

Research Findings

Recent studies have shown that this compound exhibits significant potency in inhibiting DAT and NET reuptake. For instance, in vitro assays demonstrated that it could increase extracellular dopamine levels in the nucleus accumbens, a key area associated with reward processing and addiction behaviors .

Table 1: Comparative Potency of Various Synthetic Cathinones

Compound NameDAT Inhibition IC50 (nM)NET Inhibition IC50 (nM)SERT Inhibition IC50 (nM)
This compound5070200
MDPV1020300
α-PVP1525250

Toxicity and Safety Profile

While synthetic cathinones can have therapeutic potential, they are also associated with significant toxicity. Studies have reported cases of acute toxicity linked to their use, including cardiovascular complications and neurotoxicity. For example, a study by Silva et al. indicated that hepatotoxicity was observed in primary rat hepatocyte cultures exposed to various synthetic cathinones .

Case Study: Hepatotoxicity Assessment
In an experimental setup involving rat hepatocytes:

  • Objective : Assess the hepatotoxic effects of the compound.
  • Method : Cells were treated with varying concentrations of the compound.
  • Findings : Significant cell death was observed at concentrations above 100 nM, indicating potential liver toxicity.

Potential Therapeutic Applications

Despite safety concerns, there is ongoing research into the therapeutic applications of compounds like this one. Their ability to modulate neurotransmitter systems may offer insights into developing treatments for conditions such as depression and ADHD. However, extensive clinical trials are necessary to ensure safety and efficacy.

Q & A

Basic: What are the established synthetic routes for 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one, and how can reaction yields be optimized?

The compound can be synthesized via Mannich base-type reactions or ketone-pyrrolidine coupling. For example, similar derivatives (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-chlorophenyl)propan-1-one) are synthesized by reacting acetophenone derivatives with substituted benzyl alcohols under reflux conditions, followed by purification via column chromatography . Optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl-alkyl bond formation .
  • Solvent systems : Polar aprotic solvents like dioxane enhance reaction kinetics .
  • Purification : Gradient elution in silica gel chromatography resolves structurally similar byproducts .
    Yields for analogous compounds range from 20–80%, depending on substituent steric effects .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Characteristic shifts for the benzo[d][1,3]dioxole moiety (δ 6.7–7.0 ppm for aromatic protons) and pyrrolidine N–CH₂ groups (δ 2.5–3.5 ppm) .
  • IR spectroscopy : Absorbance at ~1680 cm⁻¹ confirms the ketone (C=O) group .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for analogs with m/z 347–359) .

Advanced: How can computational modeling predict the compound’s crystallographic behavior and intermolecular interactions?

Tools like Mercury CSD enable crystal structure visualization and packing analysis. For example:

  • Void analysis : Identifies solvent-accessible regions in the lattice .
  • Packing similarity : Compares intermolecular interactions (e.g., π-π stacking in benzo[d][1,3]dioxole derivatives) with structurally related compounds .
  • Hirshfeld surfaces : Quantifies hydrogen bonding (e.g., C–H···O interactions in Mannich base derivatives) .
    Experimental validation via SHELXL refinement (e.g., R-factor < 0.05 for high-resolution data) ensures accuracy .

Advanced: What strategies resolve contradictions in biological activity data for structurally related compounds?

For example, anti-Trypanosoma cruzi activity varies with substituent position:

  • Electron-withdrawing groups (e.g., –NO₂ at the para position) enhance activity (IC₅₀ = 5 µM) compared to –CF₃ analogs (IC₅₀ = 20 µM) .
  • Dose-response assays : Use standardized parasite strains (e.g., Tulahuen) to minimize variability .
  • SAR analysis : Correlate logP values (calculated via MOE software ) with membrane permeability .

Advanced: How can polymorphism affect the compound’s physicochemical properties, and how is it characterized?

Polymorphs of related enone derivatives exhibit distinct melting points and solubility:

  • Orthorhombic vs. monoclinic forms : Differential scanning calorimetry (DSC) identifies phase transitions .
  • PXRD : Unique diffraction patterns (e.g., 2θ = 12.8°, 15.4°) distinguish polymorphs .
  • Solvent-mediated crystallization : Methanol/water mixtures favor thermodynamically stable forms .

Basic: What safety protocols are recommended for handling this compound during synthesis?

  • Personal protective equipment (PPE) : Gloves, goggles, and fume hoods mitigate exposure to chlorinated intermediates .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from chlorophenyl groups) before disposal .
  • Storage : Airtight containers under inert gas (N₂/Ar) prevent degradation .

Advanced: How can high-throughput screening (HTS) pipelines evaluate the compound’s pharmacological potential?

  • Target libraries : Screen against kinase or GPCR panels to identify off-target effects .
  • ADME-Tox assays : Microsomal stability (e.g., human liver microsomes) and CYP450 inhibition profiles prioritize lead candidates .
  • Cryo-EM : Resolve binding modes with macromolecular targets (e.g., parasitic enzymes) at near-atomic resolution .

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